molecular formula C20H19NO2 B5520123 2-(4-ETHOXYPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE

2-(4-ETHOXYPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE

Cat. No.: B5520123
M. Wt: 305.4 g/mol
InChI Key: BUGRBLIRHCZREP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ETHOXYPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE is a heterocyclic compound that belongs to the oxazine family This compound is known for its unique structural features, which include a naphtho[1,2-e][1,3]oxazine core fused with an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ETHOXYPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE typically involves multicomponent reactions. One common method involves the reaction of aliphatic amines, aromatic aldehydes, and β-naphthol using a heterogeneous catalyst such as SiO2.HClO4 in ethanol as the solvent . Another green synthesis approach utilizes visible light-promoted catalyst-free C–H activation/cyclization of tertiary amines in dimethyl sulfoxide (DMSO) solvent .

Industrial Production Methods

Industrial production of this compound may involve high-throughput mechanochemistry, which allows for the parallel synthesis of multiple samples simultaneously. This method is efficient and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(4-ETHOXYPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like acyl chlorides for substitution reactions .

Major Products Formed

The major products formed from these reactions include naphthoquinone derivatives, dihydro derivatives, and various substituted oxazines .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(4-chlorophenyl)-2-ethyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine
  • 1,3-Bis(5-bromothiophen-2-yl)-2-ethyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine

Uniqueness

2-(4-ETHOXYPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE is unique due to its ethoxyphenyl group, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-1,3-dihydrobenzo[f][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-2-22-17-10-8-16(9-11-17)21-13-19-18-6-4-3-5-15(18)7-12-20(19)23-14-21/h3-12H,2,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGRBLIRHCZREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC3=C(C=CC4=CC=CC=C34)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(4-ETHOXYPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE
Reactant of Route 2
Reactant of Route 2
2-(4-ETHOXYPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE
Reactant of Route 3
Reactant of Route 3
2-(4-ETHOXYPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE
Reactant of Route 4
Reactant of Route 4
2-(4-ETHOXYPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE
Reactant of Route 5
Reactant of Route 5
2-(4-ETHOXYPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE
Reactant of Route 6
Reactant of Route 6
2-(4-ETHOXYPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.